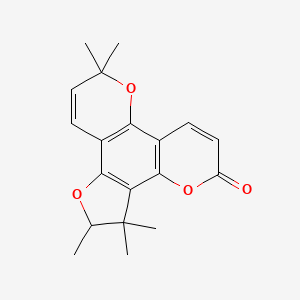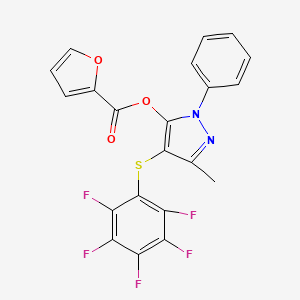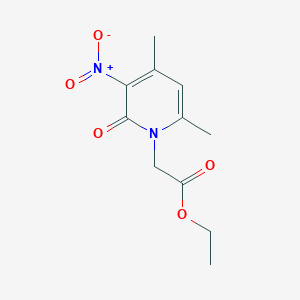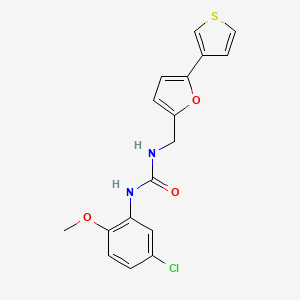
Citrusarin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrusarin A is a coumarin derivative isolated from the roots of Citrus plants. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in various plant species. This compound, along with its analogs, has garnered interest due to its potential therapeutic properties and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Citrusarin A involves the extraction of the compound from the roots of Citrus plants. The process typically includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the compound while maintaining its integrity.
Chemical Reactions Analysis
Types of Reactions: Citrusarin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Citrusarin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential pharmaceutical applications.
Biology: Studied for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.
Mechanism of Action
The mechanism of action of Citrusarin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Metabolic Regulation: this compound modulates metabolic pathways, potentially influencing glucose and lipid metabolism.
Comparison with Similar Compounds
Peroxytamarin: Another coumarin derivative with similar biological activities.
Cis-casegravol: Shares structural similarities with Citrusarin A and exhibits comparable therapeutic properties.
Citrusarin B: An analog of this compound with slight structural variations, leading to differences in biological activity.
Uniqueness: this compound is unique due to its specific combination of a dimethylpyran ring and a dihydrofuran ring within the coumarin structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIFNIMKVOPLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B2456499.png)

![1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B2456503.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)

![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2456513.png)
![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)

![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)

![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456521.png)
